

2-tert-butylcyclohexanol molecular structure

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexanol

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An In-depth Technical Guide to the Molecular Structure of **2-tert-Butylcyclohexanol**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **2-tert-butylcyclohexanol**, a compound of significant interest in organic synthesis and fragrance chemistry.^{[1][2]} The presence of a sterically demanding tert-butyl group on the cyclohexane ring dictates the molecule's conformational preferences, leading to distinct properties for its cis and trans stereoisomers. This document details the structural isomers, their conformational analysis, relevant physicochemical data, and key experimental protocols for their synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereoisomerism

2-tert-butylcyclohexanol consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a tert-butyl group on adjacent carbons (C1 and C2).^[1] The chemical formula is $C_{10}H_{20}O$, and its molecular weight is approximately 156.27 g/mol.^[1] The molecule has two stereocenters, giving rise to cis and trans diastereomers.^{[1][3]}

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

The tert-butyl group is exceptionally bulky and functions as a "conformational lock".^[4] Due to severe steric hindrance (1,3-diaxial interactions) in the axial position, it overwhelmingly favors the equatorial position.^[4]^[5] This strong preference locks the cyclohexane ring into a single chair conformation, which in turn defines the orientation of the hydroxyl group.

- **cis-2-tert-Butylcyclohexanol**: In the cis isomer, both the tert-butyl and hydroxyl groups are on the same face of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group must also occupy an equatorial position (e,e).^[4]
- **trans-2-tert-Butylcyclohexanol**: In the trans isomer, the substituents are on opposite faces. With the tert-butyl group in the equatorial position, the hydroxyl group is forced into an axial position (e,a).^[4]

The diagram below illustrates the conformational preferences of the isomers.

Fig. 1: Conformational stability of **2-tert-butylcyclohexanol** isomers.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of the functional groups in cis and trans isomers leads to differences in their physical and spectroscopic properties.

Physical Properties

The following table summarizes key physical properties for the isomers of **2-tert-butylcyclohexanol**.

Property	Value	Isomer Specificity	Reference
Molecular Formula	C ₁₀ H ₂₀ O	Both	[1][6][7]
Molecular Weight	156.27 g/mol	Both	[1]
CAS Number	13491-79-7	Mixture of Isomers	[1]
7214-18-8	cis-Isomer	[3][6]	
5448-22-6	trans-Isomer	[7]	
Appearance	White crystalline flakes/powder	Mixture	[1]
Melting Point	43-46 °C	Mixture	[8]
Density	0.902 g/mL at 25 °C	Mixture	
Boiling Point	208 - 210 °C	Not specified	[2]
Topological Polar Surface Area	20.2 Å ²	Both	[1][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (the carbinol proton).

- ¹H NMR of trans-Isomer: The axial carbinol proton typically appears as a triplet of triplets with one large axial-axial coupling constant and smaller axial-equatorial coupling constants.
- ¹H NMR of cis-Isomer: The equatorial carbinol proton shows multiple smaller equatorial-axial and equatorial-equatorial couplings, often resulting in a broader, less defined multiplet.

Mass spectrometry (MS) can confirm the molecular weight (m/z 156 for the molecular ion), with characteristic fragmentation patterns.[9]

Experimental Protocols

The synthesis of **2-tert-butylcyclohexanol** isomers can be achieved with high stereoselectivity through different methodologies.

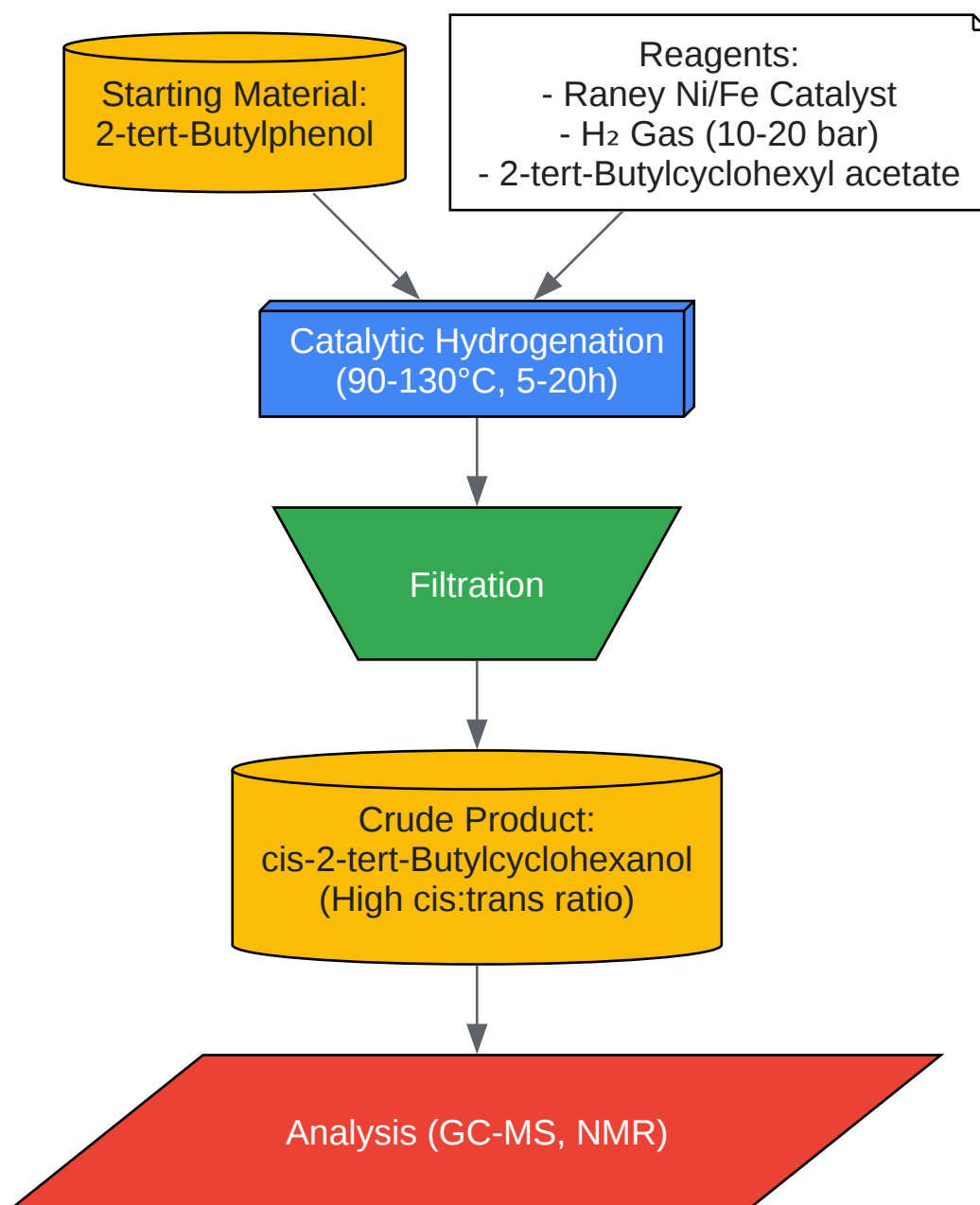
Synthesis of cis-2-tert-Butylcyclohexanol via Catalytic Hydrogenation

A high yield of the cis-isomer can be obtained by the catalytic hydrogenation of 2-tert-butylphenol.^[10] The catalyst system plays a crucial role in directing the stereochemical outcome.

Methodology:

- **Catalyst and Reactant Preparation:** A stirred autoclave is charged with 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate (as a co-catalyst/modifier), and a Raney nickel-iron catalyst.^[10]
- **Hydrogenation:** The reaction is conducted under a hydrogen pressure of 10-20 bar.^[10]
- **Temperature Control:** The mixture is heated to a temperature between 90 °C and 130 °C.^[10]
- **Reaction Time:** The reaction is allowed to proceed for 5 to 20 hours.^[10]
- **Workup:** After the reaction is complete, the mixture is cooled, the hydrogen pressure is vented, and the catalyst is removed by filtration.^[11] The resulting crude product mixture typically contains a high ratio of the cis-isomer (up to 95:5 cis:trans).^[10]

The workflow for this synthesis is outlined below.



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Fig. 2: Workflow for the synthesis of cis-2-tert-butylcyclohexanol.

Stereoselective Synthesis from 4-tert-Butylcyclohexanone

While the specific protocol for 2-tert-butylcyclohexanone is less detailed in the provided results, the principles of stereoselective reduction are well-established using 4-tert-butylcyclohexanone as a model and are directly applicable.^[12]

- Synthesis of the Kinetically Favored (cis) Alcohol:
 - Dissolve 4-tert-butylcyclohexanone in anhydrous THF under an inert atmosphere and cool to -78 °C.[12]
 - Slowly add a bulky reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride) (1.1 equivalents).[12] The bulky reagent approaches from the less hindered equatorial face, delivering the hydride to the axial face, resulting in the cis-alcohol.
 - Stir for 2-3 hours at -78 °C.[12]
 - Quench the reaction with water, followed by hydrogen peroxide and sodium hydroxide.[12]
 - Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol enriched in the cis isomer.[12]
- Synthesis of the Thermodynamically Favored (trans) Alcohol:
 - Dissolve 4-tert-butylcyclohexanone in methanol or ethanol and cool in an ice bath.[12]
 - Add a small, unhindered reducing agent, such as sodium borohydride (NaBH_4) (1.1 equivalents), portion-wise.[12] The small reagent can approach from the more hindered axial face, leading to the more stable trans product.
 - Stir for 30-60 minutes at room temperature.[12]
 - Quench the reaction by slowly adding dilute hydrochloric acid.[12]
 - Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol enriched in the trans isomer.[12]

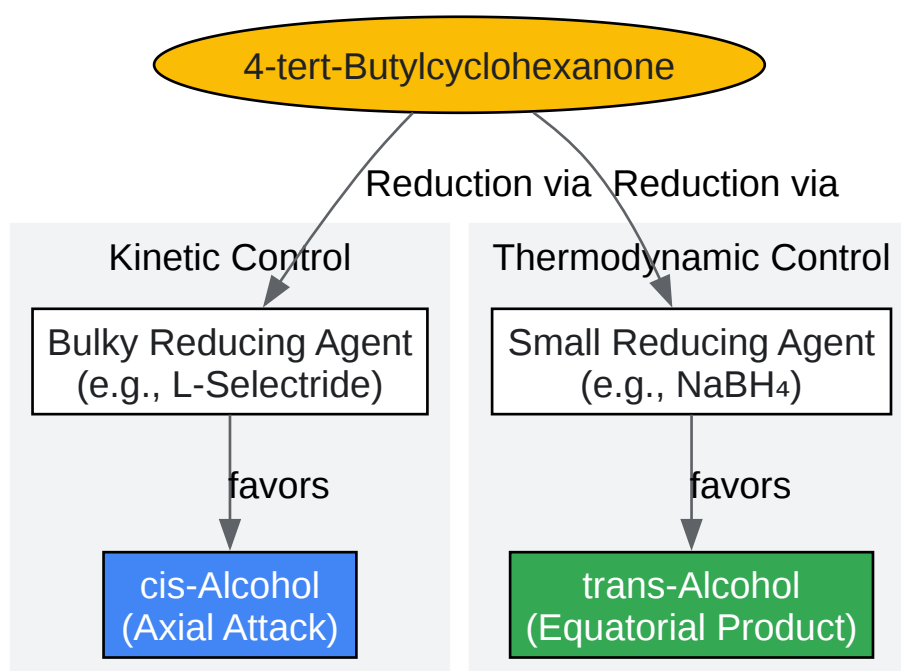
Product Analysis

The identity, purity, and isomer ratio of the synthesized product should be confirmed using a combination of analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product and any byproducts.[12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure and determine the cis/trans isomer ratio by integrating the distinct signals of the carbinol protons.[12]
- Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl functional group (a broad absorption around 3300 cm^{-1}).

The logical relationship between the choice of reducing agent and the resulting stereoisomer is depicted below.



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Fig. 3: Stereoselective reduction pathways to cyclohexanol isomers.

Conclusion

The molecular structure of **2-tert-butylcyclohexanol** is fundamentally governed by the conformational constraints imposed by the bulky tert-butyl group. This "conformational lock" results in two stable, well-defined stereoisomers: a cis-diequatorial form and a trans-equatorial-axial form. These structural differences are reflected in their distinct physicochemical and spectroscopic properties. Understanding these structure-property relationships is critical for applications in synthetic chemistry, materials science, and drug development, where precise

control over molecular geometry is paramount. The experimental protocols detailed herein provide reliable methods for the stereoselective synthesis and characterization of these important isomers.

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